Cas no 832740-22-4 (3-(4-methyl-2-nitrophenoxy)methylbenzoic acid)

3-(4-Methyl-2-nitrophenoxy)methylbenzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a (4-methyl-2-nitrophenoxy)methyl group at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex aromatic systems. The nitro and methyl groups enhance its utility in selective functionalization reactions, while the carboxylic acid moiety offers further derivatization potential. Its well-defined molecular architecture ensures consistent performance in applications such as pharmaceutical synthesis or agrochemical development. The compound’s stability under standard conditions and compatibility with common reagents further contribute to its practicality in multistep synthetic routes.
3-(4-methyl-2-nitrophenoxy)methylbenzoic acid structure
832740-22-4 structure
Product Name:3-(4-methyl-2-nitrophenoxy)methylbenzoic acid
CAS No:832740-22-4
MF:C15H13NO5
MW:287.267424345016
MDL:MFCD03421916
CID:3058957
PubChem ID:7015987
Update Time:2025-06-11

3-(4-methyl-2-nitrophenoxy)methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methyl-2-nitro-phenoxymethyl)-benzoic acid
    • 3-(4-methyl-2-nitrophenoxy)methylbenzoic acid
    • 3-[(4-methyl-2-nitrophenoxy)methyl]benzoicacid
    • 3-(4-METHYL-2-NITROPHENOXYMETHYL)BENZOIC ACID
    • EN300-228614
    • DTXSID701243759
    • MFCD03421916
    • 3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid
    • 832740-22-4
    • AKOS000308445
    • STK312976
    • BBL039086
    • 3-((4-Methyl-2-nitrophenoxy)methyl)benzoic acid
    • CS-0280321
    • MDL: MFCD03421916
    • Inchi: 1S/C15H13NO5/c1-10-5-6-14(13(7-10)16(19)20)21-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
    • InChI Key: KZVGQSUPPWPZIP-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1[N+](=O)[O-])CC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 287.07937252Da
  • Monoisotopic Mass: 287.07937252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 92.4Ų

3-(4-methyl-2-nitrophenoxy)methylbenzoic acid Pricemore >>

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Additional information on 3-(4-methyl-2-nitrophenoxy)methylbenzoic acid

Recent Advances in the Study of 3-(4-methyl-2-nitrophenoxy)methylbenzoic acid (CAS: 832740-22-4)

The compound 3-(4-methyl-2-nitrophenoxy)methylbenzoic acid (CAS: 832740-22-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique nitroaromatic and benzoic acid functionalities, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 3-(4-methyl-2-nitrophenoxy)methylbenzoic acid, optimizing yields and purity for scalable production. The study highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo. Additionally, computational modeling revealed favorable binding affinities to several enzyme targets, suggesting its utility in modulating biochemical pathways relevant to inflammation and cancer.

Further investigations into the pharmacological profile of 832740-22-4 were conducted by a team at the University of Cambridge. Their findings, published in Bioorganic & Medicinal Chemistry Letters, demonstrated the compound's inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The study reported a dose-dependent reduction in prostaglandin E2 (PGE2) levels in vitro, with minimal cytotoxicity observed at therapeutic concentrations. These results underscore the compound's potential as a novel anti-inflammatory agent.

Another groundbreaking study, featured in Nature Chemical Biology, delved into the mechanistic action of 3-(4-methyl-2-nitrophenoxy)methylbenzoic acid. Using X-ray crystallography and mass spectrometry, researchers elucidated its interaction with the active site of NADPH oxidase, a key player in oxidative stress-related pathologies. The compound's ability to selectively inhibit this enzyme without affecting related isoforms presents a significant advancement in the design of targeted therapies for conditions such as atherosclerosis and neurodegenerative diseases.

Despite these promising findings, challenges remain in the clinical translation of 832740-22-4. Pharmacokinetic studies in animal models have revealed variable bioavailability, necessitating further formulation optimization. Additionally, long-term toxicity assessments are underway to ensure safety profiles meet regulatory standards. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into viable therapeutic candidates.

In conclusion, 3-(4-methyl-2-nitrophenoxy)methylbenzoic acid represents a compelling area of research in chemical biology. Its multifaceted pharmacological properties and mechanistic versatility position it as a valuable scaffold for drug discovery. Continued exploration of its applications, coupled with advancements in synthetic and analytical methodologies, will likely yield transformative outcomes in the treatment of complex diseases.

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